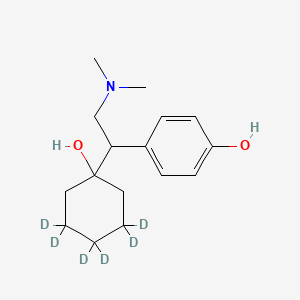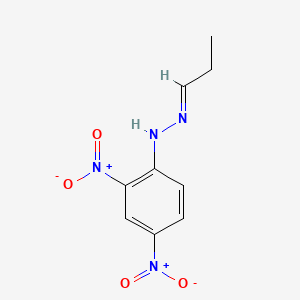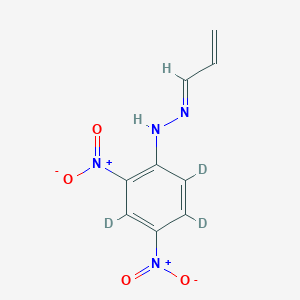
Terconazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .Applications De Recherche Scientifique
Application in Cancer Research
Scientific Field
Oncology
Summary of the Application
Terconazole-d4, an azole antifungal drug, has been found to increase cytotoxicity in vincristine (VIC)-treated P-gp-overexpressing drug-resistant KBV20C cancer cells .
Methods of Application
The study involved the co-treatment of cancer cells with Terconazole-d4 and vincristine. The cytotoxicity was then measured and compared with the cytotoxicity of cells treated with vincristine alone .
Results
The study found that Terconazole-d4 increased the cytotoxicity of vincristine in P-gp-overexpressing drug-resistant KBV20C cancer cells. This suggests that Terconazole-d4 could potentially be used to enhance the effectiveness of certain cancer treatments .
Application in Ocular Drug Delivery
Scientific Field
Pharmaceutics
Summary of the Application
Terconazole-d4 is a broad-spectrum antifungal triazole that is particularly active against Candida species. However, its poor water solubility hinders its ocular absorption and restricts its application. To overcome this, researchers have developed Terconazole-d4-loaded cationic polymeric nanoparticles to enhance the ocular delivery and antimycotic activity of Terconazole-d4 .
Methods of Application
The nanoparticles were developed by nanoprecipitation method employing Eudragit RLPO. They were characterized by entrapment efficiency, particle size, zeta potential, morphology, Fourier transform infrared spectroscopy (FT-IR), and X-ray powder diffraction (XRPD) .
Results
The developed nanoparticles were spherical with moderate to high entrapment efficiency, a nanometric particle size, and a positively charged zeta potential. In-vitro release studies revealed sustained release of drug up to 24 hours. In-vitro antimycotic studies revealed enhanced antimycotic activity of Terconazole-d4-loaded nanoparticles against Candida albicans, relative to plain Terconazole-d4 .
Safety And Hazards
Propriétés
Numéro CAS |
1398065-50-3 |
|---|---|
Nom du produit |
Terconazole-d4 |
Formule moléculaire |
C₂₆H₂₇D₄Cl₂N₅O₃ |
Poids moléculaire |
536.49 |
Synonymes |
(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



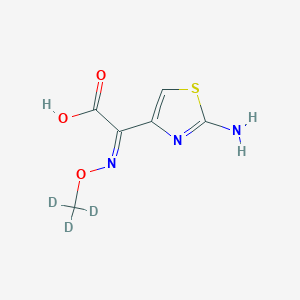
![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)
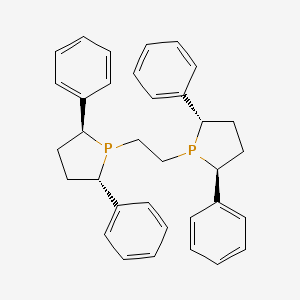
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
